2,3,4-Trimethoxybenzaldehyde oxime
Overview
Description
Synthesis Analysis
The synthesis of 2,3,4-Trimethoxybenzaldehyde involves using coking gallic acid as a raw material and dimethyl sulfate as an alkylate reagent . Under the condition of the existence of sodium hydroxide, methylation is performed through an O-alkylation reaction to obtain an intermediate 1, 2, 3-trimethoxybenzene . The 1, 2, 3-trimethoxybenzene and a Vilsmeier-Haack reagent are subjected to a formylation reaction to obtain the 2, 3, 4-trimethoxybenzaldehyde .Molecular Structure Analysis
The molecular formula of 2,3,4-Trimethoxybenzaldehyde is C10H12O4 . Its molecular weight is 196.1999 . The structure is also available as a 2d Mol file or as a computed 3d SD file .Physical And Chemical Properties Analysis
2,3,4-Trimethoxybenzaldehyde is a white crystalline powder . Its fusing point is 38-40 degrees . It is mainly used in new type drug Ca2+ Synthesizing of channel blocker .Scientific Research Applications
Reference Substance Preparation
Chemical Synthesis
Studies have shown the effective synthesis of various benzaldehyde derivatives. For example, the selective liquid-phase oxidation of 3,4,5-trimethoxytoluene to 3,4,5-trimethoxybenzaldehyde was developed for use in medicinal production (N. Kitajima et al., 1988). Additionally, regioselective reductive electrophilic substitution of derivatives of 3,4,5-trimethoxybenzaldehyde has been investigated (U. Azzena et al., 1992).
Enzymatic Reduction Research
The enzymatic reduction of oximes to imines, including derivatives of 2,4,6-trimethylacetophenone oxime and benzaldoxime, was studied. This process was found to be oxygen-insensitive and required active protein and NADH or NADPH, with NADH being the preferred cofactor (S. Heberling et al., 2006).
Optical Applications
3,4,5-Trimethoxybenzaldehyde has been grown as a single crystal for optical applications. Studies focused on its single crystal X-ray diffraction, FTIR and FT-Raman spectra, UV-Vis-NIR measurement, and nonlinear optical properties (R. Jebin et al., 2019).
Antibiotic Synthesis
Reductive metalation of 3,4,5-trimethoxybenzaldehyde dimethyl acetal was used in a reaction sequence leading to the synthesis of antibiotic trans-stilbenes (U. Azzena et al., 2003).
Environmental Research
The light-induced heterogeneous ozone processing of 3,4,5-trimethoxybenzaldehyde on solid surfaces was studied, showing the importance of light during heterogeneous ozonolysis on organic coated particles (S. Net et al., 2010).
properties
IUPAC Name |
N-[(2,3,4-trimethoxyphenyl)methylidene]hydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-13-8-5-4-7(6-11-12)9(14-2)10(8)15-3/h4-6,12H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGRTKBQWHZYFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=NO)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50934548 | |
Record name | N-[(2,3,4-Trimethoxyphenyl)methylidene]hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50934548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4-Trimethoxybenzaldehyde oxime | |
CAS RN |
15258-55-6 | |
Record name | Benzaldehyde, 2,3,4-trimethoxy-, oxime | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15258-55-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,4-Trimethoxybenzaldehyde oxime | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015258556 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[(2,3,4-Trimethoxyphenyl)methylidene]hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50934548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4-trimethoxybenzaldehyde oxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.711 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.